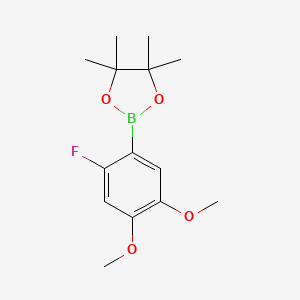

2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

“(2-Fluoro-4,5-dimethoxyphenyl)methanol” is a compound with the molecular formula C9H11FO3 and a molecular weight of 186.18 . It is a solid substance .

Synthesis Analysis

The synthesis of “(2-Fluoro-4,5-dimethoxyphenyl)methanol” involves the reaction of 2-FLUORO-4, 5-dimethoxy-benzaldehyde with sodium tetrahydroborate (NaBH4) in methanol at 0-23 °C for 0.5 h . After quenching with acetone and evaporating the solvent, work-up (CH2C12), drying (MGS04) and evaporation gave the title compound as a crude oily product .Molecular Structure Analysis

The molecular structure of “(2-Fluoro-4,5-dimethoxyphenyl)methanol” contains a total of 44 bond(s). There are 21 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 hydroxyl group(s), 1 secondary alcohol(s), and 2 ether(s) (aromatic) .Scientific Research Applications

Drug Design and Synthesis

This compound is utilized in the design and synthesis of pharmaceuticals due to its ability to undergo Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for creating carbon-carbon bonds, an essential step in constructing complex organic molecules for therapeutic use.

Neutron Capture Therapy

Boron-containing compounds like this ester are explored as potential agents for neutron capture therapy (NCT), a targeted cancer treatment. The boron isotope (10B) captures neutrons and undergoes nuclear reactions that are lethal to cancer cells .

Diagnostic Imaging

The boronic ester can be used to modify biomolecules or pharmaceuticals, introducing a fluorine-18 isotope for positron emission tomography (PET) imaging. This aids in the diagnosis and monitoring of diseases .

Material Science

In material science, this compound’s boronic ester functionality is valuable for creating polymers with specific properties, such as thermal stability or unique electronic characteristics .

Chemical Sensors

Due to the reversible covalent interactions of boronic acids with saccharides, this compound can be incorporated into sensors for detecting glucose or other sugars, which is highly relevant for diabetes management .

Organic Synthesis Methodology

It serves as a reagent in organic synthesis, particularly in the development of new synthetic methodologies that require boronic esters as intermediates or catalysts .

Analytical Chemistry

The compound is used in chromatography and other analytical techniques to separate or identify small organic molecules, leveraging its unique interaction with various chemical species .

Agricultural Chemistry

In agriculture, boronic esters are investigated for their role in plant growth regulation and as potential components of herbicides and pesticides .

Safety and Hazards

properties

IUPAC Name |

2-(2-fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-11(17-5)12(18-6)8-10(9)16/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHDJMCPSMSTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675038 | |

| Record name | 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

1150271-76-3 | |

| Record name | 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

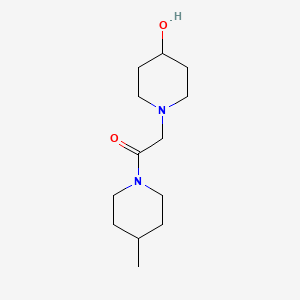

![[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1463738.png)

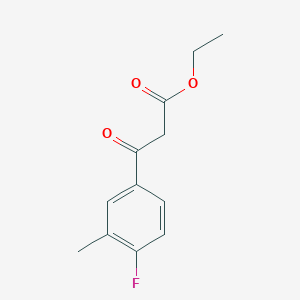

![2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1463744.png)

![6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1463746.png)

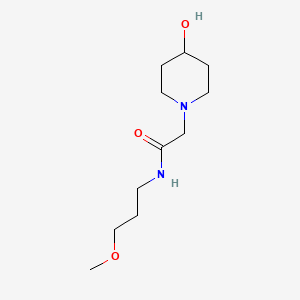

![2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B1463754.png)